1-Cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
1-Cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a cyclohexyl substituent at position 1 and a 4-fluorophenylpiperazine moiety at position 2. The pyrrolidine-2,5-dione (succinimide) core is a well-established pharmacophore in medicinal chemistry, often associated with anticonvulsant, antidepressant, and analgesic activities .
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)17-4-2-1-3-5-17/h6-9,17-18H,1-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDHNYWKQLAUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 1-Cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione exhibits significant biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. The triazolo-pyrimidine moiety is believed to enhance its interaction with cellular targets involved in tumor growth and proliferation.
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of nSMase2 may reduce the release of exosomes contributing to disease pathology .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : Various functional groups can be introduced via nucleophilic substitutions and coupling reactions to enhance biological activity and specificity.
- Optimization for Yield and Purity : Techniques such as refluxing in organic solvents and the use of catalysts are common to improve reaction efficiency .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective properties of the compound by assessing its impact on nSMase2 activity. Findings demonstrated that the compound significantly reduced enzyme activity, indicating a potential therapeutic role in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects at the Pyrrolidine Core
- Cyclohexyl vs. Aryl Groups: The cyclohexyl group at position 1 distinguishes the target compound from analogs like 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and 3-(2-chlorophenyl) analogs . Cyclohexyl’s non-aromatic nature may reduce π-π stacking interactions with receptors but improve metabolic stability compared to aromatic substituents.
- Piperazine Substituents : The 4-fluorophenylpiperazine group is shared with compound 6 from Góra et al. (2021), which demonstrated potent anticonvulsant activity (MES ED50 = 68.30 mg/kg vs. valproic acid’s 252.74 mg/kg) . Fluorine’s electron-withdrawing effects likely enhance receptor binding affinity.
Linker Presence and Flexibility
- The target compound lacks the oxoethyl linker present in compound 6 .
Receptor Affinity and Functional Activity
- 5-HT1A and SERT Affinity : Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties, such as those in , exhibit dual high affinity for 5-HT1A (Ki < 10 nM) and SERT (Ki < 20 nM) . While the target compound’s receptor data is unavailable, its structural similarity suggests comparable serotonergic activity.
- Anticonvulsant Efficacy : Compound 6’s superior ED50 values in maximal electroshock (MES) and 6 Hz seizure models highlight the impact of a 2-chlorophenyl group and oxoethyl linker on anticonvulsant potency . The target compound’s cyclohexyl group may shift its efficacy toward other therapeutic endpoints.
Table 1: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives
Biological Activity
1-Cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, also known by its CAS number 924873-67-6, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 359.4 g/mol. Its structure includes a cyclohexyl group, a piperazine moiety, and a pyrrolidine dione core, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 924873-67-6 |
| Molecular Formula | C20H26FN3O2 |
| Molecular Weight | 359.4 g/mol |
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known for its ability to modulate receptor activity, which may contribute to the compound's pharmacological effects.
Inhibition Studies
A study investigating the anti-inflammatory properties of related pyrrolidine derivatives demonstrated that these compounds could inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. The binding interactions between these compounds and COX enzymes were characterized using molecular docking simulations, suggesting that the structural features of this compound may confer similar inhibitory effects on these enzymes .
Biological Activity
The biological activity of this compound has been assessed in various studies:
- Anti-inflammatory Activity : Compounds similar to this compound have shown significant inhibition of COX-1 and COX-2 enzymes. For instance, derivatives with pyrrolo[3,4-c]pyrrole scaffolds demonstrated potent anti-inflammatory effects by inhibiting the enzymatic activity responsible for prostaglandin synthesis .
- Antimicrobial Properties : Related nitrogen heterocycles have been evaluated for their antimicrobial activity against various pathogens. Certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
- Neuropharmacological Effects : Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Studies on similar compounds suggest they may influence serotonin and dopamine receptor pathways, which are critical in treating mood disorders .
Study on Anti-inflammatory Agents
A study published in MDPI highlighted the synthesis and evaluation of pyrrolidine derivatives as anti-inflammatory agents. The findings indicated that specific compounds showed higher inhibitory activity against LOX compared to standard drugs like Zileuton, suggesting that structural modifications could enhance therapeutic efficacy .
Antimicrobial Activity Evaluation
In another investigation focusing on pyrrole derivatives, several compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had MIC values significantly lower than those of control antibiotics, showcasing their potential as effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
